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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals utilizing
Tetramethylammonium Hydroxide (TMAH) etching with the addition of dissolved silicon.

Frequently Asked Questions (FAQS)

Q1: What is the primary purpose of dissolving silicon in a TMAH etching solution?

Al: Dissolving silicon in a TMAH solution is primarily done to suppress the etching of
aluminum.[1][2] This is crucial in MEMS fabrication where aluminum is often used as a
metallization layer and needs to be protected during the silicon etching process. The dissolved
silicon, in the form of silicate ions, helps to passivate the aluminum surface, significantly
reducing its etch rate.[1]

Q2: How does dissolved silicon affect the silicon etch rate?

A2: The addition of dissolved silicon generally leads to a decrease in the silicon etch rate. For
instance, in a 25 wt% TMAH solution, a reduction in the silicon etch rate of approximately 20%
has been observed in silicon-doped solutions.[1] This is attributed to a decrease in the
concentration of hydroxide ions, which are the primary etchant species for silicon.[1]

Q3: What is the impact of dissolved silicon on surface roughness and hillock formation?
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A3: High concentrations of dissolved silicon in TMAH can lead to increased surface roughness
and the formation of hillocks.[1][3] This is thought to be because the reaction products do not
dissolve into the etching solution sufficiently fast, leading to residue formation on the silicon
surface.[1] The reduction in the etch rate ratio of different crystal planes due to dissolved silicon
can also contribute to hillock formation.[1][3]

Q4: Can adding other substances to a TMAH solution with dissolved silicon improve etching
characteristics?

A4: Yes, additives can be used to modify the etching behavior. For example, adding an
oxidizing agent like ammonium persulfate ((NH4)2S20s) to a TMAH solution containing
dissolved silicon has been shown to achieve a high silicon etching rate while completely
suppressing the aluminum etch rate and resulting in a smooth silicon surface.[2] Isopropyl
alcohol (IPA) has also been used to reduce undercutting and improve surface smoothness.[1]

[4115]
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Issue

Possible Causes

Recommended Actions

High Aluminum Etch Rate

Insufficient dissolved silicon

concentration.

Increase the concentration of
dissolved silicon in the TMAH
solution. For a 5 wt% TMAH
solution, a concentration of 1.4
wt% or above is
recommended. For 10 wt%
TMAH, a concentration greater
than 3.2 wt% is suggested.[2]

Incorrect solution preparation.

Ensure the silicon is fully
dissolved before commencing
the etching process. Heating
the solution and stirring can

aid dissolution.[1]

Increased Surface Roughness

/ Hillock Formation

High concentration of

dissolved silicon.

While necessary for aluminum
protection, excessive dissolved
silicon can increase
roughness. Consider using
additives like ammonium
persulfate to improve surface
finish.[2]

Low TMAH concentration.

Etching in lower
concentrations of TMAH (e.qg.,
below 15 wt%) can lead to the

formation of pyramidal hillocks.

[6][7] Using a higher
concentration (above 22 wt%)
can result in smoother

surfaces.[6][8]

Contamination in the etching

solution.

Ensure high-purity chemicals

and deionized water are used.

Filter the solution if necessary.

Low Silicon Etch Rate

High concentration of

dissolved silicon.

The presence of dissolved

silicon naturally reduces the
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silicon etch rate.[1] If a higher
etch rate is required, consider
adding an oxidizing agent like
ammonium persulfate, which
can increase the silicon etch
rate.[2]

The silicon etch rate generally

decreases with increasing

TMAH concentration.[6][8][9] A
lower TMAH concentration can

High TMAH concentration. _ _
be used if aluminum

passivation is not a concern or

if other passivation methods

are employed.

The silicon etch rate is highly

dependent on temperature.
Low etching temperature. Increasing the temperature
(e.g., to 85°C or 90°C) will

increase the etch rate.[6][7][8]

Data Presentation

Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in TMAH Solutions at 85°C
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TMAH . Aluminum
. Dissolved .
Concentration o Additive Etch Rate Reference
Silicon (wt%) .

(wt%) (nm/min)
0.5 wt%

5 0 ~850 [2]
(NH4)2S20s
0.5 wt%

5 >1.4 0 (2]
(NH4)2S20s
1.2-2.0 wt%

10 0 68 [2]
(NH4)2S20s
1.2-2.0 wt%

10 >3.2 0 [2]
(NH4)2S20s

25 0 None High [1]

> 120 g/L (~12
25 None <10 [1]

wit%b)

Table 2: Effect of Dissolved Silicon on Si(100) Etch Rate
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TMAH
. Dissolved Temperature Si(100) Etch
Concentration . . Reference
Silicon (°C) Rate (um/min)

(wt%)

25 Undoped 90 ~1.0 [6]
~0.8 (20%

25 Saturated 90 ) [1]
reduction)
~0.4 (without

5 1.6 wt% 85 N [2]
additive)
0.9 - 1.0 (with

5 1.6 wt% 85 0.4-0.7 wt% [2]
(NH4)2S20s)
~0.4 (without

10 3.2 wt% 85 N [2]
additive)
0.85 - 0.9 (with

10 3.2 wt% 85 1.2-2.0 wt% [2]
(NH4)2S20s)

Experimental Protocols

Protocol 1: Preparation of TMAH Solution with Dissolved Silicon

o Materials:

o TMAH solution (e.g., 25 wt%)

[¢]

Deionized (DI) water

o

Silicon wafers or silicon powder

o

Heated magnetic stirrer

Glass beaker

o

e Procedure:
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1. If a lower concentration of TMAH is required, dilute the stock solution with DI water to the
desired concentration.

2. Heat the TMAH solution to approximately 60°C in a glass beaker on a heated magnetic
stirrer.[1]

3. Gradually add the desired amount of silicon (either pieces of a silicon wafer or powder) to
the heated TMAH solution while stirring.[1][2]

4. Continue stirring the solution at 60°C until the silicon is completely dissolved. This may
take several hours to a day depending on the amount of silicon being dissolved.[1]

5. Once the silicon is dissolved, the solution is ready for use at the desired etching
temperature.

Protocol 2: Anisotropic Silicon Etching with Aluminum Passivation
e Materials:
o Silicon wafer with patterned mask (e.g., SiO2) and exposed aluminum features.
o Prepared TMAH solution with dissolved silicon.
o Constant temperature water bath or hot plate.
o Beakers for etching and rinsing.
o DI water.
o Nitrogen gun for drying.
e Procedure:

1. Pre-heat the TMAH solution with dissolved silicon to the desired etching temperature (e.g.,
85°C) in a constant temperature bath.[2]

2. Immerse the silicon wafer in the heated TMAH solution. Gentle agitation can be used to
improve etch uniformity.[10]
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3. Etch for the required duration to achieve the desired etch depth. Monitor the process as

needed.

4. After etching, transfer the wafer to a beaker of DI water to rinse off the etchant. A multi-

stage rinse is recommended for thorough cleaning.[10]

5. Dry the wafer using a nitrogen gun.[10]
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Caption: Workflow for TMAH etching with dissolved silicon.
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Caption: Effect of dissolved silicon on TMAH etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: TMAH Etching with
Dissolved Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147489%#effect-of-dissolved-silicon-on-tmah-etching-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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